Home > Products > Screening Compounds P101601 > Monosialogangloside GM1
Monosialogangloside GM1 - 37758-47-7

Monosialogangloside GM1

Catalog Number: EVT-338221
CAS Number: 37758-47-7
Molecular Formula: C73H131N3O31
Molecular Weight: 1546.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ganglioside GM1 is a sialotetraosylceramide consisting of a branched pentasaccharide made up from one sialyl residue, two galactose residues, one N-acetylgalactosamine residue and a glucose residue at the reducing end attached to N-stearoylsphingosine via a beta-linkage. It is a sialotetraosylceramide and an alpha-N-acetylneuraminosyl-(2->3)-[beta-D-galactosyl-(1->3)-N-acetyl-beta-D-galactosaminyl-(1->4)]-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-acylsphingosine. It contains a ->8)-alpha-Neu5Ac-(2->3)-[beta-D-Gal-(1->3)-beta-D-GalNAc-(1->4)]-beta-D-Gal-(1->4)-yl group. It is a conjugate acid of a ganglioside GM1(1-).
A specific monosialoganglioside that accumulates abnormally within the nervous system due to a deficiency of GM1-b-galactosidase, resulting in GM1 gangliosidosis.
Source and Classification

GM1 is primarily sourced from mammalian brain tissues, especially from the gray matter of the brain. It belongs to the ganglioside family, which comprises glycosphingolipids characterized by one or more sialic acid residues attached to a ceramide backbone. The structural classification of GM1 includes:

  • Type: Monosialoganglioside
  • Chemical Family: Glycosphingolipids
  • CAS Registry Number: 37758-47-7
Synthesis Analysis

The synthesis of GM1 occurs primarily in the Golgi apparatus of cells. The process involves several steps:

  1. Biosynthesis: GM1 is synthesized from precursor molecules through a series of enzymatic reactions. Key enzymes involved include sialyltransferases which add sialic acid to the oligosaccharide chain.
  2. Purification Methods:
    • Ion Exchange Chromatography: This method separates gangliosides based on their charge, allowing for the isolation of GM1 from other gangliosides.
    • Reversed-Phase Chromatography: Used to obtain GM1 species with homogeneous ceramide moieties by treating heterogeneous mixtures with alkaline hydrolysis followed by acylation.

GM1 can also be labeled with isotopes for research purposes using techniques such as oxidation and reduction reactions to introduce tritium or carbon-14 into specific positions on the molecule .

Molecular Structure Analysis

GM1 has a complex molecular structure characterized by:

  • Backbone: A sphingosine base linked to a fatty acid and a carbohydrate moiety.
  • Carbohydrate Composition: The oligosaccharide chain consists of glucose, galactose, and sialic acid residues.

Structural Data

  • Molecular Formula: C_44H_73N_2O_19
  • Molecular Weight: Approximately 1000 Da (varies based on acyl chain length)

The three-dimensional structure of GM1 contributes to its functional properties in cell signaling and membrane dynamics.

Chemical Reactions Analysis

GM1 participates in various biochemical reactions:

  • Sialylation Reactions: The addition of sialic acid residues enhances its biological activity and stability.
  • Hydrolysis Reactions: Enzymatic hydrolysis by sialidases can modify GM1 into different gangliosides, influencing its function in cellular processes.

The reactions involving GM1 are crucial for maintaining cellular homeostasis and responding to physiological stimuli .

Mechanism of Action

The mechanism of action of GM1 involves:

  • Cell Signaling: GM1 interacts with membrane proteins and receptors, modulating signaling pathways related to cell growth and differentiation.
  • Neuroprotective Effects: It has been shown to reduce inflammation in microglia, supporting neuronal survival during stress conditions. This effect is attributed to its structural components, particularly the sialic acid residue which plays a role in anti-inflammatory signaling .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in organic solvents like chloroform and methanol; poorly soluble in water.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with specific enzymes (e.g., sialidases) that can modify its structure.

Relevant Data

Studies indicate that GM1 exhibits amphiphilic properties, allowing it to integrate into lipid bilayers effectively .

Applications

Monosialoganglioside GM1 has several scientific applications:

  • Neuroscience Research: Used as a model compound for studying neuronal membranes and signaling pathways.
  • Therapeutics: Investigated for its potential in treating neurodegenerative diseases and peripheral neuropathy associated with chemotherapy. Clinical studies have shown mixed results regarding its efficacy in preventing chemotherapy-induced peripheral neuropathy .
  • Cell Culture Studies: Utilized in lipid-based formulations for enhancing cell viability and function in vitro.
Structural Characterization of Monosialoganglioside GM1

Chemical Composition and Glycan Architecture

Monosialoganglioside GM1 (GM1) belongs to the ganglio-series of glycosphingolipids, characterized by a conserved tetrasaccharide core (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-) linked to ceramide. Its defining feature is a terminal α2-3-linked sialic acid (N-acetylneuraminic acid, Neu5Ac) attached to the inner galactose residue, forming the complete pentasaccharide sequence: Neu5Acα2-3Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ1-Cer [4] [9]. This structure places GM1 in the a-pathway of ganglioside biosynthesis (GM3→GM2→GM1a→GD1a). The glycan headgroup exhibits conformational dynamism, with solution NMR studies revealing a "Y-shaped" topology where the sialic acid and terminal galactose residues form distinct branches. This spatial arrangement facilitates multivalent interactions with membrane proteins and soluble ligands [3] [4].

Table 1: Structural Features of GM1 Ganglioside

ComponentChemical IdentityLinkage Position
Sialic AcidN-acetylneuraminic acid (Neu5Ac)α2-3 to inner galactose
Terminal GalactoseD-galactopyranoseβ1-3 to N-acetylgalactosamine
Inner GalactoseD-galactopyranoseβ1-4 to glucose
N-acetylgalactosamineN-acetyl-D-galactosamineβ1-4 to inner galactose
GlucoseD-glucopyranoseβ1-1 to ceramide

Spatial Configuration and Ceramide Variability

The ceramide moiety of GM1 consists of a long-chain sphingosine base amide-linked to a fatty acid. In neural tissues, >90% of sphingosine bases are C18 or C20 derivatives (specifically 4E-sphing-8-enine or 4E-eicosasphing-8-enine), while stearic acid (C18:0) dominates the fatty acyl chains (>90%) [4] [5]. This molecular architecture confers strong amphiphilicity, with the ceramide anchor embedding in the outer membrane leaflet and the pentasaccharide headgroup extending into the extracellular space. X-ray crystallography studies of GM1 bound to viral proteins (e.g., SV40 VP1) confirm that the glycan headgroup retains its solution conformation upon receptor binding, indicating structural rigidity critical for ligand recognition [3]. The ceramide's hydrophobic tail length and saturation influence GM1's critical micellar concentration (CMC ≈ 10⁻⁸–10⁻⁹ M) and membrane packing efficiency. Longer acyl chains (C18 vs. C2) decrease CMC by three orders of magnitude, enhancing membrane stability [4] [6].

Comparative Analysis of Ganglioside Subtypes (GM1 vs. GM2, GM3, GD1a)

GM1's functional uniqueness arises from its intermediate position in biosynthetic pathways and structural complexity:

  • GM3 (Neu5Acα2-3Galβ1-4Glcβ1-Cer): Simplest precursor; lacks terminal galactose and GalNAc. Primarily involved in growth factor receptor modulation rather than neuronal adhesion.
  • GM2 (GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ1-Cer): Missing terminal galactose; accumulates pathologically in Tay-Sachs disease due to hexosaminidase deficiency.
  • GD1a (Neu5Acα2-3Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ1-Cer): Disialylated derivative with an additional α2-3-linked sialic acid on terminal galactose. Shares GM1's core but exhibits distinct receptor affinities (e.g., binds BKV polyomavirus, not SV40) [3] [9].

Table 2: Comparative Structural and Functional Features of Key Gangliosides

GangliosideOligosaccharide StructureSialic AcidsKey FunctionsPathological Associations
GM1Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ1-Cer1Neurotrophic signaling, membrane stabilizationGM1 gangliosidosis, Alzheimer's disease
GM2GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ1-Cer1Neuronal developmentTay-Sachs disease
GM3Neu5Acα2-3Galβ1-4Glcβ1-Cer1Growth factor regulationInsulin resistance, cancer
GD1aNeu5Acα2-3Galβ1-3GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ1-Cer2Neuronal repair, receptor for polyomavirusesParkinson's disease, epilepsy

GM1's single sialic acid at the internal galactose creates a unique binding pocket absent in GM2/GM3. Unlike GD1a, GM1 lacks steric hindrance from a second sialic acid, enabling selective interactions with neurotrophin receptors (Trk) and amyloid proteins [4] [10].

Biophysical Properties in Lipid Bilayers

GM1 profoundly influences membrane organization through dual mechanisms:

  • Lateral Segregation: GM1 spontaneously clusters with cholesterol and sphingomyelin to form lipid rafts—liquid-ordered (Lo) microdomains resistant to detergent extraction. At physiological concentrations (5–10 mol%), GM1 reduces membrane fluidity by 30–40% and increases bilayer thickness by 0.5–1 nm, as quantified by quartz crystal microbalance with dissipation (QCM-D) and fluorescence recovery after photobleaching (FRAP) [6] [10]. GM1's minimum threshold for raft formation is ~10 mol%, below which it disperses in the liquid-disordered (Ld) phase.

  • Electrostatic and Conformational Effects: The negatively charged sialic acid (pKa ≈ 2.6) attracts cations and basic protein domains. Atomic force microscopy (AFM) reveals GM1 clusters as 10–200 nm domains protruding 0.7–1.2 nm above phospholipid heads. When incorporated into supported lipid bilayers (25 mol% GM1, 25 mol% cholesterol, 50 mol% POPC), GM1 increases lipid packing density by 25% and decreases lateral diffusion coefficients (D) by 50% compared to GM1-free bilayers [6] [10]. These condensed domains serve as platforms for amyloid protein binding (e.g., Aβ, α-synuclein), where electrostatic GM1-sialic acid interactions trigger β-sheet conformational changes leading to neurotoxic oligomers [10].

Table 3: Biophysical Parameters of GM1 in Model Membranes

ParameterGM1-Enriched MembraneGM1-Deficient MembraneMeasurement Technique
Lateral Diffusion Coefficient0.5–1.0 × 10⁻⁸ cm²/s2.0–3.0 × 10⁻⁸ cm²/sFRAP
Bilayer Thickness Increase+0.8 nmBaselineQCM-D
Lipid Packing DensityHigh (liquid-ordered phase)Moderate (liquid-disordered)AFM, BAM
Cholesterol DependenceMandatory for raft stabilityNot requiredIsothermal calorimetry

Properties

CAS Number

37758-47-7

Product Name

Monosialogangloside GM1

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

Molecular Formula

C73H131N3O31

Molecular Weight

1546.8 g/mol

InChI

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1

InChI Key

QPJBWNIQKHGLAU-IQZHVAEDSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OCC(C(C5C(C(CC(O5)(C(=O)O)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Synonyms

GM1;Monosialoganglioside GM1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.